molecular formula C7H2F10O2 B12715288 1,1-Difluoroethene;2-(difluoromethylidene)-4,4,5-trifluoro-5-(trifluoromethyl)-1,3-dioxolane CAS No. 80879-54-5

1,1-Difluoroethene;2-(difluoromethylidene)-4,4,5-trifluoro-5-(trifluoromethyl)-1,3-dioxolane

Cat. No.: B12715288
CAS No.: 80879-54-5
M. Wt: 308.07 g/mol
InChI Key: CCSDBHMAQVTPNE-UHFFFAOYSA-N
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Description

1,3-Dioxolane, 2-(difluoromethylene)-4,4,5-trifluoro-5-(trifluoromethyl)-, polymer with 1,1-difluoroethene is a complex fluorinated polymer. This compound is known for its unique chemical structure, which imparts exceptional properties such as high thermal stability, chemical resistance, and low surface energy. These characteristics make it valuable in various industrial applications, particularly in the fields of coatings, adhesives, and sealants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolane, 2-(difluoromethylene)-4,4,5-trifluoro-5-(trifluoromethyl)-, polymer with 1,1-difluoroethene typically involves the polymerization of 1,1-difluoroethene with 1,3-dioxolane derivatives. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as a metal halide or an organometallic compound. The polymerization process can be initiated through various methods, including free radical, anionic, or cationic polymerization, depending on the desired properties of the final product.

Industrial Production Methods

In industrial settings, the production of this polymer is typically carried out in large-scale reactors. The monomers are fed into the reactor along with the catalyst, and the reaction is maintained at a specific temperature and pressure to ensure optimal polymerization. The resulting polymer is then purified and processed into the desired form, such as pellets, films, or coatings.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane, 2-(difluoromethylene)-4,4,5-trifluoro-5-(trifluoromethyl)-, polymer with 1,1-difluoroethene undergoes various chemical reactions, including:

    Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups that enhance its properties.

    Reduction: Reduction reactions can be used to modify the polymer’s structure and improve its performance in certain applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used under controlled conditions.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include modified polymers with enhanced thermal stability, chemical resistance, and mechanical properties. These modified polymers find applications in advanced coatings, high-performance adhesives, and specialized sealants.

Scientific Research Applications

1,3-Dioxolane, 2-(difluoromethylene)-4,4,5-trifluoro-5-(trifluoromethyl)-, polymer with 1,1-difluoroethene has a wide range of scientific research applications:

    Chemistry: Used as a precursor for the synthesis of advanced materials with unique properties.

    Biology: Employed in the development of biocompatible coatings and materials for medical devices.

    Medicine: Investigated for its potential use in drug delivery systems due to its chemical stability and biocompatibility.

    Industry: Utilized in the production of high-performance coatings, adhesives, and sealants for various industrial applications.

Mechanism of Action

The mechanism by which 1,3-Dioxolane, 2-(difluoromethylene)-4,4,5-trifluoro-5-(trifluoromethyl)-, polymer with 1,1-difluoroethene exerts its effects is primarily through its unique chemical structure. The presence of multiple fluorine atoms imparts high thermal stability and chemical resistance. The polymer interacts with various molecular targets and pathways, depending on its application. For example, in drug delivery systems, the polymer can encapsulate active pharmaceutical ingredients and release them in a controlled manner.

Comparison with Similar Compounds

Similar Compounds

    Polytetrafluoroethylene (PTFE): Known for its high chemical resistance and low friction properties.

    Polyvinylidene fluoride (PVDF): Exhibits excellent chemical resistance and mechanical properties.

    Fluorinated ethylene propylene (FEP): Combines the properties of PTFE and PVDF, offering high chemical resistance and flexibility.

Uniqueness

1,3-Dioxolane, 2-(difluoromethylene)-4,4,5-trifluoro-5-(trifluoromethyl)-, polymer with 1,1-difluoroethene stands out due to its unique combination of thermal stability, chemical resistance, and low surface energy. These properties make it particularly suitable for applications where extreme conditions are encountered, such as in high-performance coatings and advanced materials.

Properties

CAS No.

80879-54-5

Molecular Formula

C7H2F10O2

Molecular Weight

308.07 g/mol

IUPAC Name

1,1-difluoroethene;2-(difluoromethylidene)-4,4,5-trifluoro-5-(trifluoromethyl)-1,3-dioxolane

InChI

InChI=1S/C5F8O2.C2H2F2/c6-1(7)2-14-3(8,4(9,10)11)5(12,13)15-2;1-2(3)4/h;1H2

InChI Key

CCSDBHMAQVTPNE-UHFFFAOYSA-N

Canonical SMILES

C=C(F)F.C1(=C(F)F)OC(C(O1)(F)F)(C(F)(F)F)F

Related CAS

80879-54-5

Origin of Product

United States

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